1,2-Cyclopropanediacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

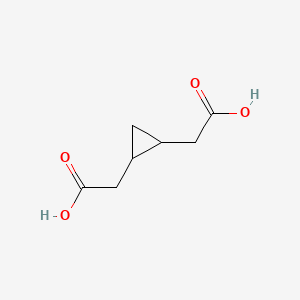

1,2-Cyclopropanediacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Structure : The compound features a cyclopropane ring bonded to two acetic acid moieties, which contributes to its reactivity and biological activity.

Chemistry

1,2-Cyclopropanediacetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert carboxylic acid groups to alcohols or other reduced forms using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions where acetic acid groups can be replaced with other functional groups.

These reactions enable the compound to be utilized in the synthesis of pharmaceuticals and specialty chemicals.

Biology

The compound exhibits potential biological activities, making it relevant in medicinal chemistry. Notable applications include:

- Anticancer Activity : Studies have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, an MTT assay demonstrated a dose-dependent inhibition of cell growth with IC50 values of 25.3 µM for MCF-7 and 30.7 µM for A549 cells. The mechanism involves apoptosis induction via mitochondrial pathways, characterized by increased BAX expression and decreased BCL-2 levels.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.3 |

| A549 | 30.7 |

- Antibacterial Efficacy : The compound has shown effectiveness against multi-drug resistant bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals with specific properties. Its ability to modify chemical structures makes it valuable in the development of new materials and compounds.

Case Study 1: Anticancer Evaluation

A study focused on the effects of this compound on breast cancer cell lines revealed significant reductions in cell viability and induced apoptosis through caspase activation. This highlights its potential as an anticancer agent.

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial properties of this compound against resistant strains. Results indicated that it could effectively inhibit growth, suggesting its utility in addressing antibiotic resistance.

Eigenschaften

CAS-Nummer |

54010-19-4 |

|---|---|

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

2-[2-(carboxymethyl)cyclopropyl]acetic acid |

InChI |

InChI=1S/C7H10O4/c8-6(9)2-4-1-5(4)3-7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) |

InChI-Schlüssel |

JSRDBEGXQDOKHA-UHFFFAOYSA-N |

SMILES |

C1C(C1CC(=O)O)CC(=O)O |

Kanonische SMILES |

C1C(C1CC(=O)O)CC(=O)O |

Synonyme |

3,4-methylene hexanedioic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.